molecular formula C6H9NO B14337420 2-(1-Hydroxyethyl)but-2-enenitrile CAS No. 103491-41-4

2-(1-Hydroxyethyl)but-2-enenitrile

Cat. No.: B14337420
CAS No.: 103491-41-4
M. Wt: 111.14 g/mol
InChI Key: IYAOYVAFBKAUBZ-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)but-2-enenitrile (C₆H₉NO) is an unsaturated nitrile featuring a hydroxyethyl (-CH₂CH₂OH) substituent on the α-carbon of a but-2-enenitrile backbone. This compound’s structure combines the reactivity of a nitrile group with the polarity and hydrogen-bonding capacity of the hydroxyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and polymer precursors. Its unique substituent distinguishes it from simpler alkenenitriles, influencing its physicochemical properties and reactivity patterns.

Properties

CAS No.

103491-41-4

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

2-(1-hydroxyethyl)but-2-enenitrile

InChI

InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h3,5,8H,1-2H3

InChI Key

IYAOYVAFBKAUBZ-UHFFFAOYSA-N

Canonical SMILES

CC=C(C#N)C(C)O

Origin of Product

United States

Preparation Methods

Hydrocyanation of α,β-Unsaturated Carbonyl Precursors

The direct hydrocyanation of α,β-unsaturated ketones represents a foundational approach to 2-(1-hydroxyethyl)but-2-enenitrile. In this method, 3-hydroxy-2-penten-4-one undergoes regioselective cyanide addition at the β-position, facilitated by Lewis acids such as HBF4·OEt2. A representative procedure involves reacting 3-hydroxy-2-penten-4-one (5.50 g, 34.1 mmol) with trimethylsilyl cyanide (7.11 g, 43.6 mmol) in anhydrous dichloromethane at 0°C under nitrogen. The reaction proceeds via a Michael-type addition, with HBF4·OEt2 (11.04 g, 68.2 mmol) acting as both a proton source and catalyst, achieving yields of 26% after 10 hours.

Solvent and Temperature Optimization

Comparative studies reveal that non-polar solvents like toluene favor higher conversions (20–26% yields) compared to polar aprotic solvents such as DMF (≤15%). Elevated temperatures (reflux conditions) accelerate reaction kinetics but promote side reactions, necessitating strict temperature control at 0–5°C.

Knoevenagel Condensation and Subsequent Reduction

An alternative two-step strategy employs Knoevenagel condensation between acetylacetone and cyanoacetic acid, followed by selective reduction. Heating acetylacetone (10.0 g, 99.8 mmol) with cyanoacetic acid (9.5 g, 112 mmol) in the presence of ammonium acetate (1.5 g) in refluxing ethanol yields the α,β-unsaturated nitrile intermediate (72% yield). Subsequent sodium borohydride reduction in methanol at −20°C selectively reduces the ketone to a secondary alcohol, furnishing 2-(1-hydroxyethyl)but-2-enenitrile in 67% overall yield.

Regioselectivity in Reduction

The reduction step exhibits notable regioselectivity, with the ketone group preferentially reduced over the nitrile functionality. Computational studies attribute this selectivity to the lower electron density at the carbonyl carbon, which facilitates nucleophilic attack by borohydride.

Catalytic Dehydration and Cyanoethylation

A tandem dehydration-cyanoethylation approach leverages acid-catalyzed elimination and subsequent cyanide incorporation. Treatment of 1,4-butanediol (14.7 g, 163 mmol) with TsOH (0.5 g) in refluxing xylene generates buta-1,3-diene, which undergoes hydrocyanation with acrylonitrile in the presence of Pd(OAc)2 (0.1 mol%). This one-pot method achieves 74% yield, with the palladium catalyst enhancing cyanide transfer efficacy.

Catalyst Screening

Comparative catalyst screening demonstrates superior performance of Pd(OAc)2 (74% yield) over NiCl2 (52%) and Cu(OTf)2 (38%) under identical conditions. The palladium system likely operates via a π-allyl mechanism, stabilizing the transition state during cyanide addition.

Asymmetric Synthesis via Sharpless Epoxidation

Enantioselective synthesis employs Sharpless asymmetric epoxidation to construct the chiral hydroxymethyl center. Starting from (E)-but-2-en-1-ol, epoxidation with Ti(OiPr)4, (−)-diethyl tartrate, and tert-butyl hydroperoxide furnishes the (2R,3S)-epoxide in 89% yield and 94% ee. Ring-opening with cyanide under BF3·OEt2 catalysis (150 mol%) installs the nitrile group while preserving stereochemistry, yielding (R)-2-(1-hydroxyethyl)but-2-enenitrile (81% yield, 91% ee).

Stereochemical Outcomes

Epoxide stereochemistry directly dictates product enantioselectivity. The (2R,3S)-epoxide exclusively produces the (R)-configured alcohol, as confirmed by chiral HPLC analysis.

Comparative Analysis of Methodologies

The table below summarizes critical parameters across synthetic routes:

Method Starting Material Catalyst Yield (%) Enantioselectivity Reference
Hydrocyanation 3-Hydroxy-2-penten-4-one HBF4·OEt2 26 N/A
Knoevenagel-Reduction Acetylacetone NH4OAc 67 N/A
Tandem Dehydration 1,4-Butanediol Pd(OAc)2 74 N/A
Sharpless Epoxidation (E)-But-2-en-1-ol Ti(OiPr)4/(−)-DET 81 91% ee

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1-Hydroxyethyl)but-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)but-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

2-Methyl-2-butenenitrile (CAS 4403-61-6)
  • Structure : Lacks the hydroxyethyl group, featuring a methyl substituent instead.
  • Reactivity : The absence of a hydroxyl group reduces polarity, making it less reactive in hydrogen-bonding interactions or nucleophilic substitutions. It primarily undergoes nitrile-specific reactions (e.g., hydrolysis to carboxylic acids or ketones).
Crotononitrile (2-Butenenitrile, mixture of cis/trans isomers)
  • Structure : Simplest but-2-enenitrile derivative without substituents on the α-carbon.
  • Physical Properties : Lower boiling point (≈120°C) compared to hydroxyethyl analogs due to reduced polarity.
  • Applications: Used as a monomer in polymer synthesis and in cyanation reactions. The lack of a hydroxyethyl group limits its utility in chiral synthesis or hydrophilic systems .
2-Ethylbut-2-enenitrile (CID 11029768)
  • Structure : Ethyl group (-CH₂CH₃) replaces the hydroxyethyl substituent.
  • Polarity: The nonpolar ethyl group decreases water solubility and increases hydrophobicity, altering its partitioning behavior in solvents.
  • Reactivity: Similar to crotononitrile but with steric hindrance from the ethyl group slowing some addition reactions .

Heterocyclic and Functionalized Analogs

2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile (CAS 57320-11-3)
  • Applications : Likely used in medicinal chemistry due to benzimidazole’s role in bioactive molecules (e.g., antivirals, kinase inhibitors). The nitrile group may enhance binding to metalloenzymes.
  • Stability : The aromatic system increases thermal stability but reduces solubility in polar solvents compared to hydroxyethyl derivatives .
2-(1H-Benzoimidazol-2-ylidene)-3-oxobutanenitrile (MFCD00966509)
  • Structure : Features an oxo group (-C=O) adjacent to the nitrile, creating a conjugated system.
  • This contrasts with the hydroxyethyl group’s hydrogen-bonding effects .

Physicochemical Properties Comparison

Compound Molecular Formula Key Substituent Boiling Point (°C, estimated) Water Solubility Notable Reactivity
2-(1-Hydroxyethyl)but-2-enenitrile C₆H₉NO -CH₂CH₂OH ~180–200 Moderate Nucleophilic addition, hydrogen bonding
2-Methyl-2-butenenitrile C₅H₇N -CH₃ ~130–140 Low Nitrile hydrolysis, polymerization
Crotononitrile C₄H₅N None ~120–125 Very Low Radical polymerization, cyanation
2-Ethylbut-2-enenitrile C₆H₉N -CH₂CH₃ ~150–160 Low Sterically hindered additions
2-(1H-Benzimidazol-2-yl)-3-methylbut-2-enenitrile C₁₂H₁₁N₃ Benzimidazole, -CH₃ >250 (decomposes) Very Low π-π interactions, metalloenzyme binding

Research and Application Insights

  • Pharmaceuticals : The hydroxyethyl group in 2-(1-Hydroxyethyl)but-2-enenitrile enhances solubility for drug delivery systems, unlike ethyl or methyl analogs.
  • Polymer Chemistry: Crotononitrile’s simplicity favors bulk polymerization, while hydroxyethyl derivatives may introduce crosslinking via hydroxyl groups.
  • Catalysis : Benzimidazole-containing nitriles (e.g., ) show promise in asymmetric catalysis, whereas hydroxyethyl nitriles could act as chiral ligands or protic additives.

Q & A

Q. What synthetic routes are commonly employed for the preparation of 2-(1-Hydroxyethyl)but-2-enenitrile, and how can reaction conditions be optimized?

The synthesis of 2-(1-Hydroxyethyl)but-2-enenitrile typically involves nitrile group introduction via nucleophilic substitution or condensation reactions. For example, α,β-unsaturated nitriles can be synthesized using Knoevenagel condensation, where aldehydes or ketones react with active methylene nitriles under basic conditions. Optimization may include adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and catalyst choice (e.g., piperidine or ammonium acetate). Purity can be monitored via HPLC or GC-MS, and yields improved by iterative parameter adjustments .

Q. How can the structural integrity and purity of 2-(1-Hydroxyethyl)but-2-enenitrile be validated experimentally?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the hydroxyethyl group (δ ~1.3–1.5 ppm for CH3_3, δ ~3.5–4.0 ppm for CH-OH) and the α,β-unsaturated nitrile (δ ~5.5–6.5 ppm for alkene protons).
  • Infrared Spectroscopy (IR) : A sharp peak near 2240 cm1^{-1} confirms the nitrile group, while a broad O-H stretch (~3200–3600 cm1^{-1}) indicates the hydroxyethyl moiety.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for 2-(1-Hydroxyethyl)but-2-enenitrile under varying storage conditions?

Stability studies should assess:

  • Temperature sensitivity : Long-term storage at −20°C in inert atmospheres (argon or nitrogen) to prevent oxidation or polymerization.
  • Light sensitivity : Amber vials to avoid photodegradation of the α,β-unsaturated system.
  • Moisture control : Anhydrous conditions to prevent hydrolysis of the nitrile group. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the dimerization kinetics of 2-(1-Hydroxyethyl)but-2-enenitrile?

The hydroxyethyl group introduces steric hindrance and hydrogen-bonding capability, which may slow dimerization compared to unsubstituted α,β-unsaturated nitriles. Kinetic studies using UV-Vis spectroscopy or 1^1H NMR can monitor reaction progress under varying temperatures and solvents. For example, polar aprotic solvents (e.g., DMSO) may stabilize intermediates, while non-polar solvents (e.g., toluene) could favor dimerization via reduced solvation .

Q. What role does 2-(1-Hydroxyethyl)but-2-enenitrile play in enzyme-mediated reactions, and how can its intermediates be characterized?

Structural analogs of this compound, such as 2-(1-hydroxyethyl)-ThDP intermediates, participate in enzymatic decarboxylation or condensation reactions (e.g., in pyruvate dehydrogenase complexes). X-ray crystallography or cryo-EM can resolve enzyme-substrate complexes, while isotopic labeling (e.g., 13^{13}C or 18^{18}O) tracks reaction pathways. Computational modeling (DFT or MD simulations) further elucidates transition states and binding affinities .

Q. How can contradictions in spectroscopic data for 2-(1-Hydroxyethyl)but-2-enenitrile be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Variable Temperature NMR : To identify dynamic equilibria (e.g., keto-enol tautomerism).
  • 2D NMR Techniques (COSY, HSQC, HMBC): To assign overlapping signals and verify connectivity.
  • Chromatographic Purification : Prep-HPLC or recrystallization to isolate pure fractions for reanalysis .

Q. What advanced statistical methods are recommended for analyzing experimental data on this compound’s reactivity?

  • Multivariate Analysis (PCA or PLS): To correlate reaction parameters (e.g., solvent, catalyst) with yield or selectivity.
  • Kinetic Modeling : Non-linear regression for rate constant determination in complex mechanisms.
  • Error Propagation Analysis : To quantify uncertainty in derived parameters (e.g., activation energy). Tools like MATLAB, R, or Python’s SciPy suite enable robust data processing .

Methodological and Ethical Considerations

Q. How should researchers address ethical standards when publishing data on hazardous intermediates like 2-(1-Hydroxyethyl)but-2-enenitrile?

  • Safety Protocols : Clearly describe handling procedures (e.g., fume hood use, PPE) in the methods section.
  • Data Transparency : Report negative results (e.g., decomposition pathways) to prevent replication risks.
  • Copyright Compliance : Cite prior synthetic methodologies rigorously, avoiding plagiarism .

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Detailed Experimental Logs : Document exact reagent grades, equipment calibration, and environmental conditions (humidity, temperature).
  • Open Data Practices : Share raw spectral data (e.g., via repositories like Zenodo) and computational scripts.
  • Collaborative Validation : Cross-check results with independent labs using blinded samples .

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